molecular formula C9H8O2 B114546 2-Hydroxycinnamaldehyde CAS No. 60125-23-7

2-Hydroxycinnamaldehyde

Cat. No.: B114546
CAS No.: 60125-23-7
M. Wt: 148.16 g/mol
InChI Key: BSDNZCQPDVTDET-HWKANZROSA-N
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Description

2-Hydroxycinnamaldehyde is a naturally occurring compound isolated from the bark of Cinnamomum cassia. It is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound has a molecular formula of C9H8O2 and is characterized by the presence of a hydroxyl group attached to the cinnamaldehyde structure.

Mechanism of Action

Target of Action

2-Hydroxycinnamaldehyde (HCA) primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway . STAT3 is a crucial transcription factor involved in many cellular processes such as cell growth and apoptosis . Overactivation of STAT3 has been closely associated with the development of various cancers .

Mode of Action

HCA inhibits the STAT3 signaling pathway, leading to the suppression of T cell activation and Th17 cell differentiation . It also inhibits the Wnt/β-catenin signaling pathway . These interactions result in the induction of apoptosis in cancer cells .

Biochemical Pathways

HCA affects several biochemical pathways. It induces the activation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase1/2 (ERK1/2) in cancer cells . It also activates the transcription factor KLF17, which suppresses Id-1, indicating that HCA inhibits the epithelial-mesenchymal transition (EMT) by multiple transcriptional programs .

Pharmacokinetics

The pharmacokinetics of HCA were characterized in male Sprague–Dawley rats as part of a preclinical evaluation . BCA, a derivative of HCA, was rapidly converted to HCA in the rat serum after either intravenous or oral uptake; HCA was subsequently converted to o-coumaric acid . The half-lives of both HCA and BCA were approximately 2 hours .

Result of Action

HCA induces apoptosis in cancer cells through the activation of mitochondrial pathways . This includes the translocation of Bim and Bax from the cytosol to mitochondria, downregulation of Bcl-2 protein expression, cytochrome c release into the cytosol, loss of mitochondrial membrane potential, and caspase activation . HCA treatment significantly inhibits tumor growth in various cancer models .

Action Environment

The inherent phenolic hydroxyl group of this compound plays an important role in the catalytic process . This group potentially provides a phenoxide anion to combine with the thiourea moiety of a bifunctional tertiary amine-thiourea catalyst via anion binding . This suggests that the chemical environment significantly influences the action, efficacy, and stability of HCA.

Biochemical Analysis

Biochemical Properties

2-Hydroxycinnamaldehyde has been found to interact with several enzymes and proteins. It inhibits signal transducer and activator of transcription 3 (STAT3) signaling in prostate cancer cells . It also suppresses Snail via the nuclear translocalization of GSK-3β, which results in the transcriptional upregulation of E-cadherin .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It alleviates imiquimod-induced psoriasis-like dermatitis, epidermal thickening, dermal infiltration of inflammatory cells, and proinflammatory cytokine production . It also inhibits pyruvate kinase isozyme M2 and STAT3 signaling, leading to the suppression of T cell activation, Th17 cell differentiation, and keratinocyte hyperproliferation .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the epithelial-mesenchymal transition (EMT) in breast cancer cells by suppressing Snail via the nuclear translocalization of GSK-3β . This leads to the transcriptional upregulation of E-cadherin . It also activates the transcription factor KLF17, which suppresses Id-1 .

Dosage Effects in Animal Models

In animal models, this compound has shown significant effects. For instance, intraperitoneal administration of HCA alleviated imiquimod-induced psoriasis-like dermatitis in mice

Metabolic Pathways

The metabolic pathways involving this compound are not clearly identified in the current literature. It has been found that 2’-benzoyloxycinnamaldehyde (BCA), a derivative of HCA, is rapidly converted to HCA in rat serum after either intravenous or oral uptake .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxycinnamaldehyde can be synthesized through various methods. One common approach involves the coupling of 4-hydroxycinnamic acids with N,O-dimethylhydroxylamine, followed by selective reduction with diisobutylaluminum hydride . This method does not require a controlled atmosphere or chromatographic purification, making it convenient for synthetic chemists.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as the bark of Cinnamomum cassia. The extraction process includes solvent extraction, followed by purification steps to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxycinnamaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cinnamic acid derivatives.

    Reduction: Reduction reactions can convert this compound to cinnamyl alcohol derivatives.

    Substitution: The hydroxyl group allows for substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.

Major Products:

Scientific Research Applications

2-Hydroxycinnamaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Hydroxycinnamaldehyde is part of a group of cinnamaldehyde analogues, including:

Uniqueness: this compound stands out due to its hydroxyl group, which enhances its reactivity and allows for a broader range of chemical modifications and biological activities compared to its analogues .

Properties

IUPAC Name

(E)-3-(2-hydroxyphenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-7,11H/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDNZCQPDVTDET-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601295133
Record name (2E)-3-(2-Hydroxyphenyl)-2-propenal
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (E)-3-(2-Hydroxyphenyl)-2-propenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

60125-23-7, 3541-42-2
Record name (2E)-3-(2-Hydroxyphenyl)-2-propenal
Source CAS Common Chemistry
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Record name Cinnamaldehyde, o-hydroxy-
Source ChemIDplus
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Record name (2E)-3-(2-Hydroxyphenyl)-2-propenal
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Record name 2-Hydroxycinnamaldehyde
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Record name (E)-3-(2-Hydroxyphenyl)-2-propenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

131 - 132 °C
Record name (E)-3-(2-Hydroxyphenyl)-2-propenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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